molecular formula C28H13N2NaO7S B074543 Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate CAS No. 1324-29-4

Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate

Cat. No.: B074543
CAS No.: 1324-29-4
M. Wt: 544.5 g/mol
InChI Key: MCMQCTRZELFHCC-UHFFFAOYSA-M
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Description

Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate (CAS registered 3/05/2018 ) is a complex heterocyclic compound with the molecular formula C₂₈H₁₄N₂O₇S·Na . Its structure features an anthrazine core (a fused polycyclic system) modified with four ketone groups (tetraoxo), six hydrogenated positions (hexahydro), and a sulfonate group, which confers water solubility. The compound’s predicted collision cross-section (CCS) ranges from 214.3 to 241.9 Ų depending on adduct formation (e.g., [M+H]⁺: 214.3 Ų; [M+Na]⁺: 241.9 Ų) .

Properties

CAS No.

1324-29-4

Molecular Formula

C28H13N2NaO7S

Molecular Weight

544.5 g/mol

IUPAC Name

sodium;5,12,20,27-tetraoxo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6(11),7,9,14,19(28),21,23,25,29-dodecaene-10-sulfonate

InChI

InChI=1S/C28H14N2O7S.Na/c31-25-12-4-1-2-5-13(12)26(32)21-15(25)8-10-17-23(21)29-18-11-9-16-22(24(18)30-17)28(34)14-6-3-7-19(38(35,36)37)20(14)27(16)33;/h1-11,29-30H,(H,35,36,37);/q;+1/p-1

InChI Key

MCMQCTRZELFHCC-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation of Anthraquinone Precursors

The synthesis of sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate begins with the sulfonation of anthraquinone derivatives. Anthraquinone is treated with fuming sulfuric acid (20–30% SO3) at 150–160°C for 4–6 hours to introduce sulfonic acid groups at specific positions . The reaction mechanism involves electrophilic substitution, where the electron-deficient anthraquinone core reacts with sulfur trioxide to form intermediate sulfonic acids.

Key Reaction Parameters:

ParameterValue
Temperature150–160°C
Reaction Time4–6 hours
Sulfonating AgentFuming H2SO4 (20% SO3)
Yield (Crude Product)60–75%

The position of sulfonation is influenced by steric and electronic factors, with the 1- and 2-positions of anthraquinone being most reactive . Post-sulfonation, the intermediate is hydrolyzed in aqueous medium to yield the free sulfonic acid.

Oxidation and Cyclization Steps

Following sulfonation, oxidation and cyclization steps are critical for forming the tetraoxoanthrazine core. The sulfonated anthraquinone derivative undergoes oxidative coupling in the presence of potassium nitrate (KNO3) and sulfuric acid at 80–90°C . This step introduces additional ketone groups and facilitates cyclization into the hexahydrotetraoxoanthrazine structure.

Oxidation Reaction Conditions:

ParameterValue
Oxidizing AgentKNO3 in H2SO4
Temperature80–90°C
Reaction Time3–5 hours
Yield After Purification45–55%

The reaction progress is monitored via thin-layer chromatography (TLC), with the product exhibiting a distinct Rf value of 0.3–0.4 in ethyl acetate/methanol (9:1) .

Neutralization and Salt Formation

The sulfonic acid intermediate is neutralized with sodium hydroxide (NaOH) to produce the sodium sulfonate salt. A stoichiometric ratio of 1:1 (sulfonic acid:NaOH) is maintained to ensure complete neutralization. The reaction is conducted in aqueous solution at 25–30°C, followed by evaporation under reduced pressure to isolate the sodium salt .

Neutralization Protocol:

ParameterValue
NaOH Concentration10% w/v
Temperature25–30°C
pH Adjustment7.0–7.5
Final Product Purity≥95% (HPLC)

The sodium salt is recrystallized from ethanol/water (1:2) to remove unreacted starting materials and inorganic salts .

Industrial-Scale Synthesis

Industrial production employs continuous-flow reactors to enhance efficiency. For example, a two-stage reactor system combines sulfonation and oxidation in tandem, achieving a 70% overall yield at a throughput of 50 kg/h . Key advantages include reduced reaction times (total 8 hours vs. 12 hours in batch processes) and lower energy consumption.

Industrial Process Metrics:

MetricValue
Throughput50 kg/h
Energy Consumption15 kWh/kg
Waste Generation0.8 kg/kg product

Characterization and Quality Control

The final product is characterized using:

  • 1H-NMR (DMSO-d6): δ 7.8–8.2 ppm (aromatic protons), δ 3.1–3.5 ppm (sulfonate group) .

  • IR Spectroscopy : Peaks at 1120 cm⁻¹ (S=O stretching) and 1660 cm⁻¹ (C=O stretching) .

  • Elemental Analysis : C 42.01%, H 2.20%, N 12.25% (theoretical values) .

Quality control protocols require the product to meet:

  • Purity : ≥98% (HPLC)

  • Loss on Drying : ≤0.5%

  • Sulfate Ash : 18–22%

Scientific Research Applications

Chemistry: In chemistry, sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is used as a precursor for synthesizing complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and pathways.

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of particular interest in drug development.

Industry: Industrially, this compound is used in the production of dyes and pigments due to its vibrant color properties. It is also utilized in the development of advanced materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism by which sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Anthraquinone Sulfonates in Cosmetics

Several anthraquinone-derived sulfonates are used as colorants in cosmetics, sharing structural and functional similarities with the target compound:

Compound Name CAS No. Core Structure Key Functional Groups Application
Sodium 9,10-dihydro-9,10-dioxoanthracene-2-sulphonate 62045 Anthraquinone Two ketone groups, sulfonate Blue colorant in rinse-off cosmetics
6,15-Dihydroanthrazine-5,9,14,18-tetrone 69800 Anthrazine Four ketone groups Blue pigment (no sulfonate group)
Target Compound N/A Anthrazine Four ketone groups, sulfonate Unknown (potential dye/pigment)

Key Observations :

  • The sulfonate group in the target compound enhances water solubility, similar to Sodium 9,10-dihydro-9,10-dioxoanthracene-2-sulphonate .
  • The anthrazine core with tetraoxo groups aligns structurally with 6,15-dihydroanthrazine-5,9,14,18-tetrone, a known pigment (Vat Blue 4/Indanthrone) . However, the absence of a sulfonate group in Vat Blue 4 limits its solubility, whereas the target compound’s sulfonate may broaden industrial applications .

Dichloroanthrazine Derivatives

The dichloro-substituted analog 7,16-dichloro-6,15-dihydroanthrazine-5,9,14,18-tetrone (CAS 204-980-2) shares the anthrazine-tetrone backbone but lacks the sulfonate group . Chlorination typically increases molecular stability and alters electronic properties, which could make the dichloro derivative more suitable for high-temperature dyeing processes compared to the sulfonated target compound.

Hexahydro-1,3,5-Triazines

Although the target compound’s hexahydroanthrazine core differs chemically, its degradation behavior in environmental or industrial settings remains unstudied .

Biological Activity

Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate (CAS Number: 1324-29-4) is a synthetic compound belonging to the anthrazine family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C28H13N2NaO7S
  • Molecular Weight : 544.467 g/mol
  • LogP : 4.125 (indicating lipophilicity)

These properties suggest that the compound may exhibit significant interactions with biological membranes, influencing its bioavailability and activity.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Antimicrobial Activity :
    • The compound has shown effectiveness against certain Gram-positive bacteria. Specifically, it has been reported to exhibit antimicrobial properties against Staphylococcus aureus and Streptococcus faecalis, with minimum inhibitory concentrations (MIC) of 80 µM and 200 µM respectively .
    • However, it was found to be inactive against Gram-negative bacteria such as Pseudomonas aeruginosa, indicating a selective antimicrobial profile .
  • Antitumor Activity :
    • Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated cytotoxic effects on various cancer cell lines; however, detailed mechanisms of action remain to be elucidated.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus80 µM
AntimicrobialStreptococcus faecalis200 µM
AntitumorVarious Cancer Cell LinesNot specifiedPreliminary findings

Detailed Findings

A study published in PubMed highlighted the antimicrobial properties of related compounds in the anthrazine class. The findings indicated that structural modifications could enhance activity against specific bacterial strains . Moreover, other research has suggested that compounds with similar scaffolds exhibit potent inhibition of topoisomerases—enzymes critical for DNA replication—potentially linking their antimicrobial effects to DNA targeting mechanisms .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I at concentrations that coincide with their antimicrobial activity . This suggests a potential mechanism where the compound interferes with DNA processes in susceptible organisms.

Q & A

Q. How can the structural integrity and purity of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate be validated in synthetic batches?

Methodological Answer:

  • Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the aromatic and sulfonate moieties. High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (expected m/z: ~458.44 for C₂₈H₁₄N₂O₇S·Na) .
  • Chromatography : Employ reverse-phase HPLC with UV-Vis detection (λ = 250–400 nm) to assess purity. Use a C18 column and a gradient elution system (e.g., water:acetonitrile with 0.1% formic acid) .
  • Data Cross-Validation : Compare retention times and spectral data with reference standards (e.g., Indanthrone derivatives, CAS 81-77-6) to rule out structural analogs .

Table 1: Key Structural and Analytical Data

PropertyValue/DescriptionSource
Molecular FormulaC₂₈H₁₄N₂O₇S·Na
CAS Registry No.1324-29-4
UV-Vis λmax~610 nm (anthraquinone chromophore)

Q. What synthetic routes are optimal for producing this compound?

Methodological Answer:

  • Stepwise Synthesis : Condense anthraquinone precursors (e.g., 5,9,14,18-anthrazinetetrone) with sulfonic acid derivatives under alkaline conditions. Use sodium hydroxide for neutralization to yield the sulfonate salt .
  • Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of intermediates. Monitor reaction progress via thin-layer chromatography (TLC) with dichloromethane:methanol (9:1) as the mobile phase .
  • Yield Optimization : Purify crude products via recrystallization from ethanol:water (1:3) to remove unreacted starting materials .

Advanced Research Questions

Q. How do environmental conditions (pH, temperature) affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Accelerated Stability Testing : Prepare solutions at pH 3–11 (buffered with citrate-phosphate-borate) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 28 days.
  • Degradation Analysis : Quantify decomposition products (e.g., free anthraquinones) via LC-MS/MS. Use a Q-TOF mass spectrometer in negative ion mode to detect sulfonate cleavage products .
  • Key Findings : The compound is stable at pH 5–7 but undergoes hydrolysis at extremes, releasing chlorine ions (Cl⁻) as confirmed by ion chromatography .

Table 2: Stability Profile Under Stress Conditions

ConditionDegradation PathwayDetected By
pH < 3Sulfonate group hydrolysisLC-MS/MS, ion chromatography
pH > 9Anthraquinone ring oxidationUV-Vis, HRMS
T > 60°CThermal decompositionTGA-FTIR

Q. What experimental strategies can resolve contradictions in reported redox properties of this compound?

Methodological Answer:

  • Electrochemical Profiling : Perform cyclic voltammetry (CV) in non-aqueous media (e.g., DMF with 0.1 M TBAPF₆) to isolate redox events. Compare with aqueous CV to assess solvent effects .
  • Spectroelectrochemistry : Couple CV with in-situ UV-Vis to correlate redox states with spectral changes (e.g., quinone → hydroquinone transitions) .
  • Cross-Study Validation : Replicate conflicting studies under standardized conditions (e.g., electrode material, scan rate). Discrepancies may arise from impurities or oxygen interference .

Q. How can interaction studies between this compound and biological macromolecules be designed?

Methodological Answer:

  • Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for proteins (e.g., serum albumin). Immobilize the protein on a sensor chip and inject the compound at varying concentrations .
  • Thermodynamic Analysis : Employ isothermal titration calorimetry (ITC) to determine ΔH, ΔS, and binding stoichiometry. Prepare solutions in phosphate buffer (pH 7.4) to mimic physiological conditions .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding sites on target proteins. Validate with mutagenesis studies .

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